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molecular formula C8H6N2O3 B1596335 2-Methoxy-6-nitrobenzonitrile CAS No. 38469-85-1

2-Methoxy-6-nitrobenzonitrile

Cat. No. B1596335
M. Wt: 178.14 g/mol
InChI Key: ZHJPRHIYTNVTLI-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A solution of sodium methoxide, obtained by adding sodium (1.68 g, 73.1 mmol) to anhydrous MeOH (73 mL), was added to 2,6-dinitrobenzonitrile (13.20 g, 68.4 mmol) in dry MeOH (284 mL) under nitrogen at room temperature over 10 min. The reaction was refluxed for 1 hour, and then MeOH was removed under vacuum. Dichloromethane (400 mL) was added, and the insoluble solids were filtered out. The organic layer was washed with brine (100 mL), dried with MgSO4, and removed under vacuum to give 11.45 g (94%) of 2-methoxy-6-nitrobenzonitrile, which was used without further purification. 1H-NMR (400 MHz, DMSO-d6) δ 7.87-7.94 (m, 2H), 7.68-7.75 (m, 1H), 4.01 (s, 3H).
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
284 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[C:9]([N+]([O-])=O)[C:6]=1[C:7]#[N:8])([O-:4])=[O:3].[CH3:16][OH:17]>>[CH3:16][O:17][C:9]1[CH:10]=[CH:11][CH:12]=[C:5]([N+:2]([O-:4])=[O:3])[C:6]=1[C:7]#[N:8] |^1:0|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
[Na]
Name
Quantity
73 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
284 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
MeOH was removed under vacuum
ADDITION
Type
ADDITION
Details
Dichloromethane (400 mL) was added
FILTRATION
Type
FILTRATION
Details
the insoluble solids were filtered out
WASH
Type
WASH
Details
The organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.45 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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